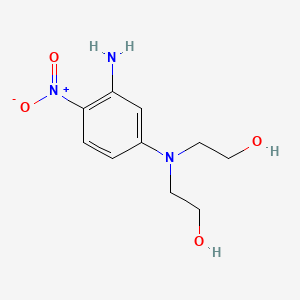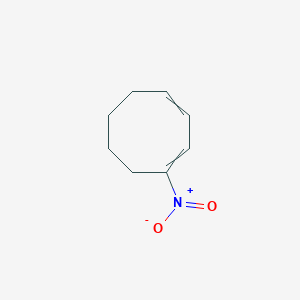
7-Iodoheptyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodoheptyl prop-2-enoate is an organic compound characterized by the presence of an iodine atom attached to a heptyl chain, which is further connected to a prop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoheptyl prop-2-enoate typically involves the reaction of heptyl alcohol with iodine in the presence of a base to form 7-iodoheptanol. This intermediate is then esterified with prop-2-enoic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodoheptyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in polar solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 7-azidoheptyl prop-2-enoate or 7-thiocyanatoheptyl prop-2-enoate.
Addition: Formation of 7-iodoheptyl 2,3-dibromopropanoate or 7-iodoheptyl 2-bromopropanoate.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-Iodoheptyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Iodoheptyl prop-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The prop-2-enoate group can undergo addition reactions, forming new bonds and altering the compound’s chemical properties. These interactions are crucial in determining the compound’s behavior in different environments and applications .
Comparación Con Compuestos Similares
- 7-Bromoheptyl prop-2-enoate
- 7-Chloroheptyl prop-2-enoate
- 7-Fluoroheptyl prop-2-enoate
Comparison: 7-Iodoheptyl prop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution and addition reactions, offering advantages in specific synthetic applications .
Propiedades
Número CAS |
109182-96-9 |
|---|---|
Fórmula molecular |
C10H17IO2 |
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
7-iodoheptyl prop-2-enoate |
InChI |
InChI=1S/C10H17IO2/c1-2-10(12)13-9-7-5-3-4-6-8-11/h2H,1,3-9H2 |
Clave InChI |
IUKLCHYVSNEJTQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)





